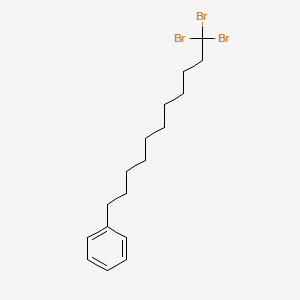

(11,11,11-Tribromoundecyl)benzene

Description

(11,11,11-Tribromoundecyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with an undecyl chain bearing three bromine atoms at the terminal carbon (C11).

Properties

CAS No. |

62973-50-6 |

|---|---|

Molecular Formula |

C17H25Br3 |

Molecular Weight |

469.1 g/mol |

IUPAC Name |

11,11,11-tribromoundecylbenzene |

InChI |

InChI=1S/C17H25Br3/c18-17(19,20)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 |

InChI Key |

WYUHMNZNTIPCML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCC(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11,11,11-Tribromoundecyl)benzene typically involves the bromination of undecylbenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective tribromination at the terminal carbon.

Industrial Production Methods

On an industrial scale, the production of (11,11,11-Tribromoundecyl)benzene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(11,11,11-Tribromoundecyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide (OH-) or amines (NH2-).

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The benzene ring can undergo oxidation to form phenolic compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products

Substitution: Formation of hydroxylated or aminated derivatives.

Reduction: Formation of undecylbenzene.

Oxidation: Formation of phenolic compounds or carboxylic acids.

Scientific Research Applications

(11,11,11-Tribromoundecyl)benzene has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and surfactants.

Mechanism of Action

The mechanism of action of (11,11,11-Tribromoundecyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Chain Length

(a) Brominated Alkylbenzenes

- (Tribromomethyl)benzene: A shorter-chain analog with a single methyl group substituted by three bromines. Its smaller size results in higher volatility (lower boiling point) and reduced thermal stability compared to the long-chain (11,11,11-Tribromoundecyl)benzene. The undecyl chain in the latter enhances hydrophobicity and may improve compatibility with nonpolar polymer matrices .

- (9,9,9-Tribromononyl)benzene: A mid-length analog (C9 chain). However, the C11 chain in the target compound offers greater flexibility, influencing crystallinity and solubility .

(b) Non-Brominated Alkylbenzenes

- (Undecyl)benzene : The absence of bromine eliminates flame-retardant properties but improves environmental persistence and biodegradability. The bromine atoms in (11,11,11-Tribromoundecyl)benzene significantly increase molecular weight (e.g., ~495 g/mol estimated) and polarizability, affecting solubility in organic solvents .

(c) Other Substituted Benzenes

- 1,2,3,4-Tetramethylbenzene (CAS 488-23-3) and 1,2,4,5-Tetramethylbenzene (CAS 95-93-2) : These methyl-substituted benzenes lack bromine and long alkyl chains. Their lower molecular weights (~134 g/mol) result in higher volatility and distinct applications (e.g., solvents or intermediates in organic synthesis) compared to the brominated target compound .

- (Trimethoxymethyl)benzene (CAS 707-07-3) : Methoxy groups introduce electron-donating effects, enhancing reactivity in electrophilic substitutions. In contrast, the electron-withdrawing bromine atoms in (11,11,11-Tribromoundecyl)benzene may deactivate the benzene ring, reducing its participation in such reactions .

Physicochemical Properties (Theoretical Comparison)

| Property | (11,11,11-Tribromoundecyl)benzene | (Tribromomethyl)benzene | (Undecyl)benzene | 1,2,4,5-Tetramethylbenzene |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~495 (estimated) | 323.8 | 232.4 | 134.2 |

| Boiling Point (°C) | >300 (estimated) | ~250 | ~290 | 196–198 |

| Solubility | Low in polar solvents | Moderate in hydrocarbons | High in hexane | Insoluble in water |

| Flame Retardancy | High (Br content ~48%) | Moderate | None | None |

Research Findings and Gaps

- Flame Retardancy: Studies on analogous brominated benzenes suggest that terminal bromination enhances thermal stability and flame inhibition.

- Toxicity : Brominated alkylbenzenes are less studied than aromatic brominated flame retardants (e.g., PBDEs), necessitating further research on their environmental and health impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.